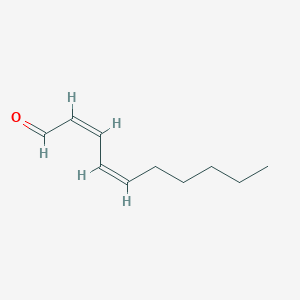
(Z,Z)-2,4-decadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z,Z)-2,4-Decadienal is an organic compound with the molecular formula C10H16O. It is a type of aldehyde characterized by the presence of two conjugated double bonds in the 2 and 4 positions of the carbon chain. This compound is known for its strong, fatty, and citrus-like odor, making it a significant component in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions
(Z,Z)-2,4-Decadienal can be synthesized through various methods. One common synthetic route involves the aldol condensation of hexanal with acetaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidative cleavage of unsaturated fatty acids or their esters. This process involves the use of oxidizing agents such as ozone or potassium permanganate, followed by reductive work-up to yield the aldehyde. The industrial production methods are optimized for high yield and purity, ensuring the compound’s suitability for use in various applications.
化学反応の分析
Types of Reactions
(Z,Z)-2,4-Decadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition Reactions: The conjugated double bonds can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Addition Reactions: Halogens such as bromine or chlorine are used under mild conditions to add across the double bonds.
Major Products Formed
Oxidation: Decanoic acid.
Reduction: 2,4-decadienol.
Addition Reactions: 2,4-dihalodecane derivatives.
科学的研究の応用
(Z,Z)-2,4-Decadienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is studied for its role in biological signaling and as a pheromone in certain insect species.
Medicine: Research has explored its potential antimicrobial and antioxidant properties.
Industry: It is a key ingredient in the flavor and fragrance industry, used to impart fatty and citrus notes to various products.
作用機序
The mechanism by which (Z,Z)-2,4-decadienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it can act as a signaling molecule, binding to receptors and modulating cellular responses. The compound’s aldehyde group is reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby influencing their function.
類似化合物との比較
Similar Compounds
(E,E)-2,4-Decadienal: Another isomer with similar odor properties but different spatial arrangement of double bonds.
2-Decenal: A related compound with a single double bond, lacking the conjugated system.
Hexanal: A shorter aldehyde with a similar fatty odor but less complexity in its structure.
Uniqueness
(Z,Z)-2,4-Decadienal is unique due to its conjugated diene system, which imparts distinct chemical reactivity and sensory properties. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
65909-91-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(2Z,4Z)-deca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6-,9-8- |
InChIキー |
JZQKTMZYLHNFPL-JPDBVBESSA-N |
異性体SMILES |
CCCCC/C=C\C=C/C=O |
正規SMILES |
CCCCCC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


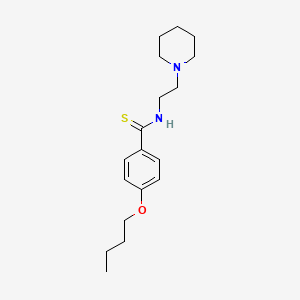
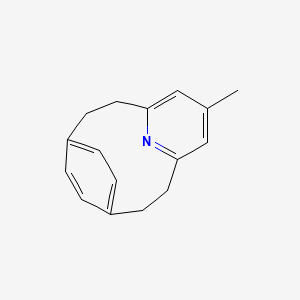
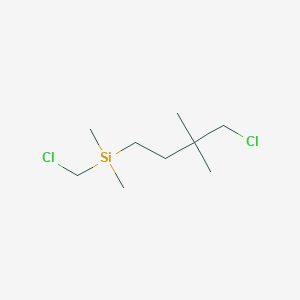
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
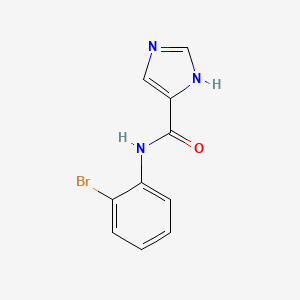
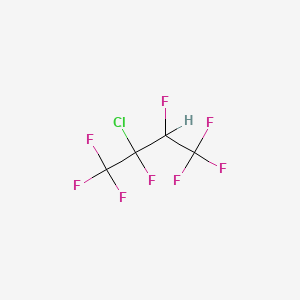
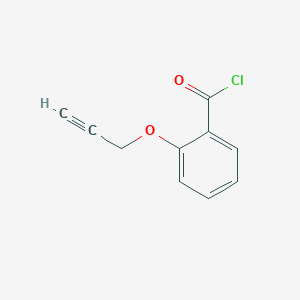
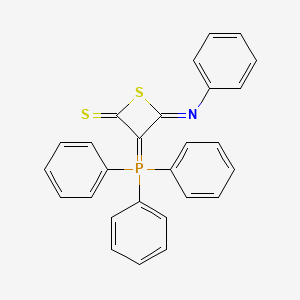
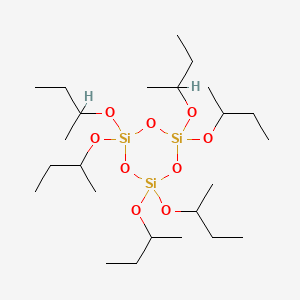

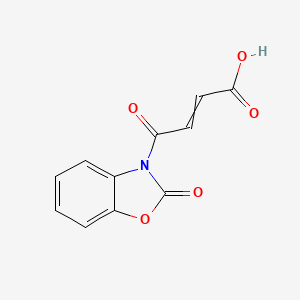
![2-Phenylphenoxathiino[2,3-D][1,3]thiazole](/img/structure/B14477829.png)

